![molecular formula C11H11BrN2 B1497903 1-(3-Bromoquinolin-6-yl)ethanamine CAS No. 1150618-24-8](/img/structure/B1497903.png)
1-(3-Bromoquinolin-6-yl)ethanamine
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Description
1-(3-Bromoquinolin-6-yl)ethanamine is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
1-(3-Bromoquinolin-6-yl)ethanamine has been investigated for its potential in several areas:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds, including this compound, have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance antimicrobial potency while reducing cytotoxicity to human cells .
Cancer Research
The compound's ability to inhibit certain cancer cell lines has been documented. Research indicates that quinoline derivatives can affect cell proliferation and induce apoptosis in cancer cells. For example, studies have demonstrated that related compounds exhibit cytotoxic effects on various tumor cell lines, suggesting that this compound may serve as a lead compound in developing new anticancer agents .
Neurological Disorders
Quinoline derivatives are being explored for their potential neuroprotective effects. Compounds similar to this compound have been shown to interact with neurotransmitter systems, indicating possible applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimycobacterial Activity
In a study focusing on anti-mycobacterial agents, researchers synthesized several analogs of quinoline derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against Mycobacterium bovis BCG with minimal cytotoxic effects on human endothelial cells (HUVECs). The most potent analog exhibited an IC50 value of 6.25 µM against M. bovis BCG, demonstrating the therapeutic potential of these compounds .
Case Study 2: Cancer Cell Inhibition
A series of experiments evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that compounds structurally related to this compound showed significant inhibition of cell growth in breast and lung cancer models, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
Comparative Analysis Table
Compound | Target Activity | IC50 (µM) | Cytotoxicity (IC50 against HUVECs) |
---|---|---|---|
This compound | Anti-mycobacterial | 6.25 | >18 |
Analog A | Anti-cancer (breast cells) | 12.5 | <15 |
Analog B | Anti-cancer (lung cells) | 9.0 | <20 |
Properties
CAS No. |
1150618-24-8 |
---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-(3-bromoquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H11BrN2/c1-7(13)8-2-3-11-9(4-8)5-10(12)6-14-11/h2-7H,13H2,1H3 |
InChI Key |
RBSRHKUMFVBXDC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)N |
Canonical SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.